![molecular formula C7H5BrN2 B1292576 4-bromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-68-6](/img/structure/B1292576.png)
4-bromo-1H-pyrrolo[3,2-c]pyridine
Overview
Description
4-bromo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that is of interest in the field of organic chemistry and drug discovery due to its potential as a building block for various biologically active compounds. Although the provided papers do not directly discuss 4-bromo-1H-pyrrolo[3,2-c]pyridine, they do provide insights into similar brominated heterocyclic compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of brominated heterocycles is often achieved through regioselective bromination reactions. For instance, the regioselective bromination of thieno[2,3-b]pyridine yields 4-bromothieno[2,3-b]pyridine with high selectivity and isolated yield, demonstrating the potential of such brominated compounds as building blocks in drug discovery . Similarly, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, indicating the complexity and versatility of synthesizing brominated heterocycles .
Molecular Structure Analysis
The molecular structure of brominated heterocycles can be elucidated using various spectroscopic and crystallographic techniques. For example, the crystal structure of 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was determined using single-crystal X-ray structure determination, and its geometry was optimized using density functional theory (DFT) calculations . The molecular structure is often stabilized by intermolecular interactions, such as hydrogen bonding and π-π interactions, as seen in the crystal packing of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine .
Chemical Reactions Analysis
Brominated heterocycles can undergo various chemical reactions, including cross-coupling reactions, which proceed with excellent yields . These reactions are crucial for the further functionalization of the brominated compounds and their incorporation into more complex molecules. The reactivity of the bromine atom in these compounds makes them versatile intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles can be explored through experimental and computational methods. DFT studies provide insights into the electronic structure, such as frontier orbital energies and atomic net charges, which are important for understanding the reactivity of these compounds . The physicochemical properties, such as molecular electrostatic potentials and frontier molecular orbitals, can also be investigated to reveal more about the behavior of these compounds in different chemical environments .
Scientific Research Applications
-
Pharmaceuticals and Medicinal Chemistry
- Pyrrolo[3,4-c]pyridine derivatives have been studied for their broad spectrum of pharmacological properties .
- They have been used to treat diseases of the nervous and immune systems .
- Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found .
- As for the results or outcomes obtained, one derivative, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, showed significant anti-HIV-1 activity (EC 50 = 1.65 µM) and in vitro therapeutic index TI = 7.98 .
-
Analgesic and Sedative Agents
- New derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity have been synthesized .
- All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine .
- All of the new imides inhibited the locomotor activity in mice to a statistically significant extent, and two of them also prolonged the duration of thiopental sleep .
-
Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives
- This compound can be used in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
- These derivatives have been reported from 2017 to 2021 .
- The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- The advantages and drawbacks of these methods are also considered .
-
Prevention and Treatment of Disorders Involving Elevated Plasma Blood Glucose
- The compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
-
Inhibition of Breast Cancer Cell Proliferation
-
Synthesis of Other Chemical Compounds
-
Preparation of Pyrazolo[3,4-b]pyridine Derivatives
- This compound can be used in the preparation of 1H-pyrazolo[3,4-b]pyridine derivatives .
- These derivatives have been reported from 2017 to 2021 .
- The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Their advantages and drawbacks are also considered .
-
Prevention and Treatment of Disorders Involving Elevated Plasma Blood Glucose
- The compounds may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
-
Inhibition of Breast Cancer Cell Proliferation
properties
IUPAC Name |
4-bromo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMUYOMTEILLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646630 | |
| Record name | 4-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1000342-68-6 | |
| Record name | 4-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



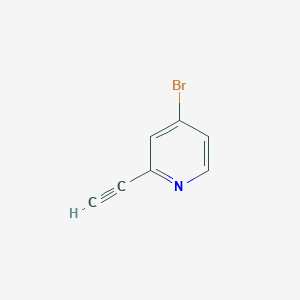
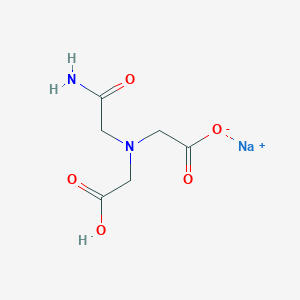
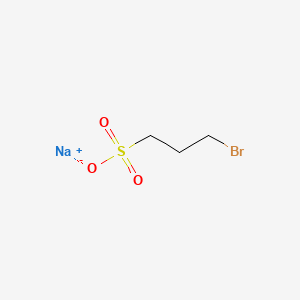
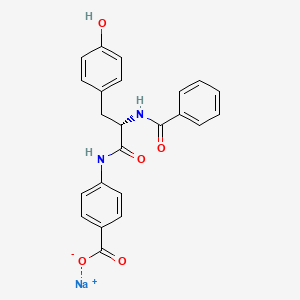
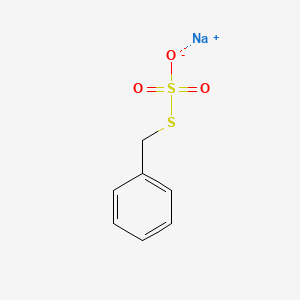
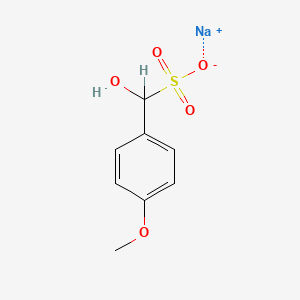

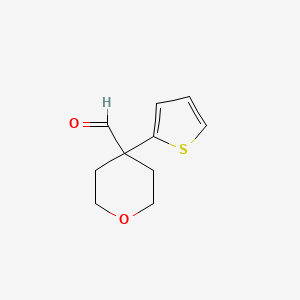
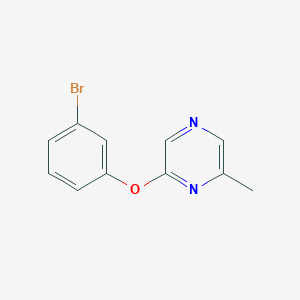
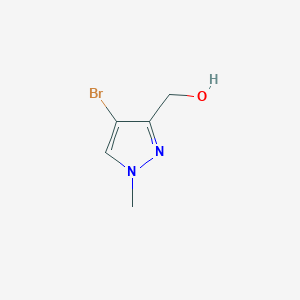
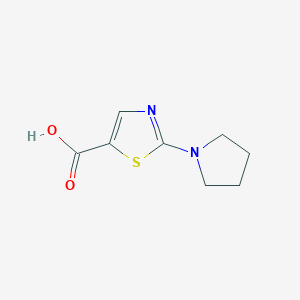
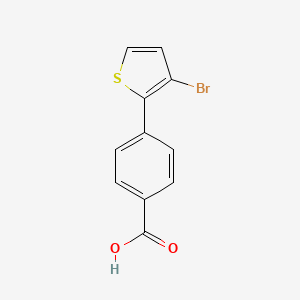
![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)
![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)